Chemical structure and properties of 1-Methyl-4-phenyl-1H-pyrazole
Chemical structure and properties of 1-Methyl-4-phenyl-1H-pyrazole
Topic: Chemical Structure and Properties of 1-Methyl-4-phenyl-1H-pyrazole Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Methyl-4-phenyl-1H-pyrazole (CAS 10199-69-6) represents a privileged scaffold in medicinal chemistry, distinct from its 3-phenyl and 5-phenyl isomers due to its specific vector orientation of the phenyl ring relative to the nitrogenous core. Unlike the 3- and 5-substituted variants, the 4-phenyl isomer places the aromatic substituent in a position that mimics the biaryl geometry found in numerous kinase inhibitors and G-protein coupled receptor (GPCR) ligands.
This guide provides a comprehensive technical analysis of the molecule, focusing on its synthesis via regioselective Suzuki-Miyaura cross-coupling, its physicochemical profile, and its utility as a pharmacophore in WNT signaling and PDE10A inhibition.
Molecular Architecture & Physicochemical Profile
Structural Identity
The molecule consists of a pyrazole ring N-methylated at position 1 and substituted with a phenyl group at position 4.[1][2] This specific substitution pattern eliminates the tautomeric ambiguity often seen in N-unsubstituted pyrazoles, locking the molecule into a fixed steric and electronic conformation.
| Property | Data |
| IUPAC Name | 1-Methyl-4-phenyl-1H-pyrazole |
| CAS Number | 10199-69-6 |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol |
| SMILES | Cn1cc(c2ccccc2)cn1 |
| InChIKey | DFMTZSKRSKATQR-UHFFFAOYSA-N |
Physical Properties
Unlike its isomer 3-methyl-4-phenylpyrazole (mp 140–144 °C), 1-methyl-4-phenyl-1H-pyrazole exhibits a lower melting point, reflecting differences in crystal packing efficiency driven by the N-methyl group's steric influence.
| Parameter | Value | Condition/Note |
| Physical State | Solid | Crystalline powder |
| Melting Point | 103.6 °C | Experimental [1] |
| Solubility | High | DMSO, Methanol, DCM, Chloroform |
| Solubility | Low/Insoluble | Water (<0.1 mg/mL) |
| LogP (Predicted) | ~2.4 | Lipophilic character |
| pKa (Conj.[1][3] Acid) | ~2.0 | Weakly basic Pyridine-like N2 |
Synthetic Pathways and Regioselectivity
Synthesis of 4-substituted pyrazoles requires careful control of regiochemistry. Direct alkylation of 4-phenylpyrazole is possible but often requires the prior synthesis of the 4-phenylpyrazole parent. The most robust, modular method for research applications is the Suzuki-Miyaura Cross-Coupling of 4-iodopyrazoles.
Primary Route: Microwave-Assisted Suzuki Coupling
This pathway avoids the formation of regioisomers (1,3- vs 1,5-disubstituted byproducts) by starting with the pre-methylated 4-iodo core.
Protocol:
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Reagents: 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2-5 mol%), Na₂CO₃ (2.5 equiv).
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Solvent: DME/Water (10:1 v/v).
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Conditions: Microwave irradiation at 90–100 °C for 10–20 minutes (or reflux 12h conventional).
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Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
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Purification: Flash chromatography (Hexane/EtOAc).
Synthesis Workflow Diagram
Figure 1: Logic flow of the Suzuki-Miyaura coupling strategy for high-fidelity synthesis of 1-methyl-4-phenyl-1H-pyrazole.
Spectroscopic Characterization
Accurate identification relies on distinguishing the N-methyl signal and the symmetry of the pyrazole protons. In the 4-substituted isomer, H3 and H5 are chemically distinct but often appear close in chemical shift due to the symmetry of the phenyl ring's induction, though the N-methyl group breaks this symmetry.
1H NMR Data (400 MHz, CDCl₃)
| Position | Shift (δ ppm) | Multiplicity | Integral | Assignment |
| N-CH₃ | 3.92 | Singlet | 3H | Methyl group on N1 |
| Ar-H (Ph) | 7.25 – 7.45 | Multiplet | 3H | Phenyl (meta/para) |
| Ar-H (Ph) | 7.48 – 7.55 | Multiplet | 2H | Phenyl (ortho) |
| Py-H (C3) | 7.65 | Singlet | 1H | Pyrazole ring proton |
| Py-H (C5) | 7.78 | Singlet | 1H | Pyrazole ring proton |
Note: Shifts are approximate based on 4-substituted pyrazole analogs. The C5 proton is typically more deshielded than C3 due to the adjacent nitrogen lone pair effect.
Mass Spectrometry[4][5]
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Ionization Mode: ESI (+)
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Molecular Ion: [M+H]⁺ = 159.09 m/z
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Fragmentation: Loss of methyl group (M-15) and ring cleavage are common high-energy fragments.
Applications in Drug Discovery
Pharmacophore Utility
The 1-methyl-4-phenylpyrazole unit serves as a robust bioisostere for biaryl systems. It offers:
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Reduced Lipophilicity: The pyrazole nitrogens lower logP compared to a biphenyl system.
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H-Bond Acceptor: The N2 nitrogen acts as a weak hydrogen bond acceptor, critical for interacting with serine/threonine residues in kinase active sites.
Case Study: WNT Signaling Inhibition
Research into WNT pathway inhibitors has utilized the 1-methyl-4-phenylpyrazole scaffold to optimize potency.[4] In the development of inhibitors like CCT251545 , the 4-phenylpyrazole moiety was found to be a superior substituent compared to other heterocycles, providing the necessary hydrophobic interactions within the binding pocket while maintaining metabolic stability [2].
Metal Coordination (Nanojars)
The scaffold is also used in supramolecular chemistry. 4-Phenylpyrazole derivatives serve as ligands for copper-based "nanojars"—large coordination complexes capable of encapsulating anions like carbonate and sulfate. The 1-methyl variant is often used to cap these structures or study ligand exchange dynamics [3].
Safety and Handling
While not classified as acutely toxic, the compound should be handled as a standard organic irritant.
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GHS Classification:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.
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Disposal: Incineration in a chemical waste facility.
References
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Melting Point & Synthesis: European Patent Application EP0526281A1. Process for the preparation of 1,4-substituted pyrazoles. (Describes the synthesis and experimental melting point of 103.6°C). Link
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Medicinal Chemistry (WNT): Journal of Medicinal Chemistry. Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen. (Discusses the 1-methyl-4-phenyl-1H-pyrazole substituent in compound optimization). Link
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Coordination Chemistry: Western Michigan University Dissertations. Synthesis and Characterization of Substituted Pyrazole Ligands for Nanojars. (Details the use of 4-phenylpyrazole ligands in copper complexes). Link
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Suzuki Coupling Protocol: Cheng, H. et al. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. (Provides the microwave synthesis method). Link
Sources
- 1. 1-Methyl-4-phenyl-1H-pyrazole | C10H10N2 | CID 13692442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-methyl-4-phenyl-1H-pyrazol-5-amine | C10H11N3 | CID 2759980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazole, 1-methyl- (CAS 930-36-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen - PMC [pmc.ncbi.nlm.nih.gov]
